3-Methoxy Favipiravir is a derivative of Favipiravir, an antiviral medication originally developed for the treatment of influenza. Favipiravir, chemically known as 6-fluoro-3-hydroxypyrazine-2-carboxamide, has shown efficacy against various RNA viruses, including influenza and Ebola. The modification to form 3-Methoxy Favipiravir aims to enhance its pharmacological properties and broaden its therapeutic applications.
Favipiravir was discovered by Toyama Chemical Co., Ltd. in Japan and is classified as a small molecule antiviral agent. It operates primarily by inhibiting the RNA-dependent RNA polymerase enzyme, which is crucial for viral replication. Although it has not received approval in the United States, it has been authorized for use in other countries under specific conditions.
The synthesis of 3-Methoxy Favipiravir can be achieved through several methods, typically involving the modification of the Favipiravir structure. One common approach is the nucleophilic substitution reaction where a methoxy group is introduced at the third position of the pyrazine ring.
The molecular structure of 3-Methoxy Favipiravir retains the core structure of Favipiravir with the addition of a methoxy group at the 3-position on the pyrazine ring.
This structural modification may influence its pharmacokinetic properties, potentially improving absorption and bioavailability compared to its parent compound.
3-Methoxy Favipiravir can undergo various chemical reactions typical of substituted pyrazines:
The mechanism through which 3-Methoxy Favipiravir exerts its antiviral effects is primarily through its active form, which mimics purine nucleotides.
Studies indicate that this mechanism is effective against various RNA viruses due to its ability to interfere with viral genome replication processes.
3-Methoxy Favipiravir exhibits several notable physical and chemical properties:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties accurately.
3-Methoxy Favipiravir holds potential for various scientific uses:
Bioisosteric replacement has been pivotal in optimizing favipiravir’s derivatives to enhance pharmacokinetics and target engagement. In 3-Methoxy Favipiravir, the fluorine atom at the C6 position of the pyrazine core is replaced by a methoxy group (–OCH₃). This strategy leverages non-classical bioisosterism, where the methoxy group mimics steric and electronic properties of fluorine despite differing electronegativity (Pauling scale: F=3.98, O=3.44). The methoxy group introduces moderate steric bulk (van der Waals volume: ~25 ų vs. F=12 ų) and polarity, which alters molecular reactivity and solubility [3] [6].
Crucially, the synthesis involves an iron(III)-catalyzed radical methoxylation mechanism:
This route achieves a 68–72% yield in methanol solvent, confirmed via FT-IR (loss of C–F stretch at 1,080 cm⁻¹) and ¹³C NMR (appearance of C–O signal at 56 ppm) [1]. Deuterium-labeled methanol further validated the radical pathway, showing deuterated product formation [1].
Table 1: Synthetic Parameters for 3-Methoxy Favipiravir
Parameter | Value |
---|---|
Catalyst | FeCl₃ (0.2 equiv) |
Temperature | 70°C |
Reaction Time | 8–12 hours |
Yield | 68–72% |
Key NMR Shift (C6-OCH₃) | 56 ppm (¹³C) |
The methoxy group enhances RNA-dependent RNA polymerase (RdRp) inhibition through dual mechanisms:
Antiviral selectivity shifts were observed:
Table 2: Antiviral Selectivity Profile
Virus Strain | 3-Methoxy Favipiravir EC₅₀ | Favipiravir EC₅₀ |
---|---|---|
Influenza A/H3N2 | 0.55 μg/mL | 2.4 μg/mL |
SARS-CoV-2 | 32 μM | 61 μM |
Ebola Virus (EBOV) | 18 μM* | 67 μM* |
*Data from cell-based replicon assays [1] [2] [10].
3-Methoxy Favipiravir retains favipiravir’s core pharmacophore: the carboxamide (–CONH₂) and hydroxyl (–OH) groups at C2/C3 positions, essential for:
However, structural modifications induce critical changes:
Table 3: Quantum Chemical Properties (DFT/B3LYP/6-31G(d,p))
Property | 3-Methoxy Favipiravir | Favipiravir |
---|---|---|
HOMO-LUMO Gap (eV) | 4.8 | 5.1 |
Dipole Moment (Debye) | 5.1 | 4.2 |
C6 Charge (Mulliken) | −0.32 | −0.18 |
Log P (Calculated) | −0.8 | −0.3 |
Nanocarrier interactions further highlight differences: Doping B₁₂N₁₂ nanocages with carbon enhances 3-Methoxy Favipiravir adsorption energy (Eₐds = −1.8 eV) compared to undoped analogues (Eₐds = −1.2 eV), suggesting superior delivery potential [5] [7].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0